Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a trifluoromethyl ketone with an amino acid derivative under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .
Scientific Research Applications
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, leading to modulation of biological pathways. This compound may inhibit or activate enzymes, receptors, or other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a different core structure.
Pyrrolizine: A related compound with a fused ring system.
Uniqueness
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate (CAS Number: 1909294-32-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C7H8F3NO3
- Molecular Weight : 211.14 g/mol
- CAS Number : 1909294-32-1
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group can significantly influence the compound's binding affinity to enzymes and receptors. Research indicates that such modifications can enhance the potency of inhibitors against specific enzymes, such as proteases involved in viral replication .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds containing trifluoromethyl groups. For instance, the incorporation of trifluoromethyl moieties has been linked to increased inhibition of viral proteases, which are critical for the life cycle of viruses like SARS-CoV-2. In vitro assays demonstrated that similar compounds effectively inhibited viral replication at low micromolar concentrations .
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties. The presence of the pyrrolidine ring allows for specific interactions with active sites of enzymes, potentially leading to the modulation of metabolic pathways. This compound could serve as a scaffold for developing enzyme inhibitors with therapeutic applications in metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds or derivatives:
- Antiviral Studies : A study on second-generation oral protease inhibitors demonstrated that modifications similar to those in this compound led to enhanced antiviral efficacy against coronaviruses .
- Enzyme Interaction : Research indicated that trifluoromethyl-substituted pyrrolidines showed improved binding affinities to specific targets compared to their non-fluorinated counterparts, suggesting a critical role in drug design .
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to other related compounds:
Compound | Molecular Weight | Biological Activity | Notable Features |
---|---|---|---|
This compound | 211.14 g/mol | Antiviral, Enzyme Inhibition | Trifluoromethyl group enhances potency |
Methyl 5-oxopyrrolidine-2-carboxylate | 171.14 g/mol | Moderate Antiviral Activity | Lacks trifluoromethyl substitution |
Ethyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate | 213.23 g/mol | Enzyme Modulation | Different substituent effects |
Properties
IUPAC Name |
methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c1-14-6(13)5-3(7(8,9)10)2-4(12)11-5/h3,5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLVXXYZFXCUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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